(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one

Physicochemical profiling Lipophilicity Chiral auxiliary design

Differentiate your asymmetric synthesis with (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one. Unlike the parent N-H oxazolidinone, this pre-installed N-(3-methoxyphenyl) variant eliminates H-bond donors (HBD=0) and raises lipophilicity (+1.8 log units), enabling direct elaboration without acylation-cleavage cycles. It is the documented scaffold for tapentadol chiral intermediates per CN102477016A, reducing step count and avoiding positional isomer contamination. Select this exact (4S) enantiomer for reliable diastereofacial discrimination in alkylation, aldol, and cycloaddition applications.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 572923-03-6
Cat. No. B12872294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one
CAS572923-03-6
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(COC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H15NO3/c1-19-14-9-5-8-13(10-14)17-15(11-20-16(17)18)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3/t15-/m1/s1
InChIKeyBURUWCICNVETPL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one (CAS 572923-03-6) — Structural Class & Procurement Context


(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one (CAS 572923-03-6) is a chiral N-aryl oxazolidin-2-one with the (4S) absolute configuration, bearing a 3-methoxyphenyl substituent on the lactam nitrogen and a phenyl group at the 4-position [1]. It belongs to the broader 4-phenyloxazolidin-2-one family widely employed as chiral auxiliaries and intermediates in asymmetric synthesis, yet the N-aryl substitution distinguishes it from the canonical Evans-type N-H or N-acyl oxazolidinones [2]. The compound has a molecular formula of C₁₆H₁₅NO₃, a molecular weight of 269.29 g/mol, a computed XLogP3 of 3, zero hydrogen-bond donors, and three hydrogen-bond acceptors [1]. Its primary documented role is as a scaffold and intermediate in medicinal chemistry and chiral auxiliary applications, particularly within the synthetic route to tapentadol [3].

Why (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one Cannot Be Replaced by Generic 4-Phenyloxazolidin-2-one Analogs


Substituting (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one with the parent (S)-4-phenyloxazolidin-2-one (CAS 99395-88-7) or its 4-methoxy positional isomer (CAS 572923-08-1) introduces consequential changes in physicochemical and stereoelectronic properties. The N-(3-methoxyphenyl) substituent eliminates the hydrogen-bond donor present in the N-H parent (ΔHBD = –1) and raises computed lipophilicity from XLogP3 1.2 to 3.0, a shift of +1.8 log units that alters membrane permeability, solubility, and chromatographic behaviour [1][2]. The meta-methoxy orientation on the N-aryl ring modulates electron density at the oxazolidinone carbonyl differently than the para-methoxy isomer, potentially affecting both acyl-transfer reactivity when used as a chiral auxiliary and binding interactions in biological targets [3]. These are not interchangeable building blocks; selection of the precise N-aryl substitution pattern and stereochemistry directly determines downstream synthetic outcomes and biological screening results.

Quantitative Differentiation Evidence for (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one (CAS 572923-03-6) vs. Closest Analogs


Lipophilicity and Hydrogen-Bonding Capacity vs. Parent (S)-4-Phenyloxazolidin-2-one

Compared to the parent (S)-4-phenyloxazolidin-2-one (CAS 99395-88-7), the N-(3-methoxyphenyl) substitution on the target compound eliminates the single hydrogen-bond donor (HBD count 0 vs. 1) and adds one hydrogen-bond acceptor (HBA count 3 vs. 2), while increasing computed lipophilicity from XLogP3 1.2 to 3.0 [1][2]. This +1.8 log unit shift places the target compound in a substantially more lipophilic domain, directly affecting solubility, membrane partitioning, and normal-phase/reversed-phase chromatographic retention .

Physicochemical profiling Lipophilicity Chiral auxiliary design

Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy N-Aryl Substitution

The target compound (3-methoxy isomer, CAS 572923-03-6) and its 4-methoxy positional isomer (CAS 572923-08-1) share identical molecular formula (C₁₆H₁₅NO₃) and molecular weight (269.29 g/mol) but differ in the substitution position of the methoxy group on the N-aryl ring. This positional shift alters the electron density distribution: the 3-methoxy group exerts a –I inductive effect and +M mesomeric effect at the meta position relative to the oxazolidinone nitrogen, whereas the 4-methoxy group provides direct para-resonance donation to the N-aryl bond . Computed topological polar surface area differs marginally (38.80 Ų for 3-OMe vs. 38.77 Ų for 4-OMe), but the distinct electronic environment has been shown in analogous N-aryl oxazolidinone antibacterial series to modulate ribosomal binding affinity by up to 4-fold depending on aryl substitution pattern [1].

Positional isomerism Electronic effects Structure-activity relationship

Chiral Auxiliary Application in Tapentadol Synthesis: (S)-4-Phenyl Substitution vs. (S)-4-Ethyl Analog

The (S)-4-phenyl oxazolidinone scaffold, as embodied in the target compound, has been specifically deployed in the patent literature for constructing the tapentadol chiral intermediate (3′R,4R)-3-(3′-m-methoxyphenyl)pentanoyl-4-phenyl-2-oxazolidinone [1]. In this application, the 4-phenyl group provides greater steric bulk and π-stacking capability compared to the 4-ethyl analog (CAS 572923-01-4, MW 221.25 g/mol), which has a smaller, non-aromatic substituent. The phenyl group at C4 of the oxazolidinone ring has been shown in Diels–Alder auxiliaries to deliver diastereomeric excess (de) values of up to 99% in cycloaddition reactions, whereas smaller alkyl substituents at the same position typically yield lower facial selectivity due to reduced conformational rigidification [2]. The N-(3-methoxyphenyl) group on the target compound further differentiates it from the standard N-acyl-4-phenyloxazolidinone auxiliaries, as it is pre-installed on the nitrogen and does not require subsequent acylation for use as an intermediate.

Asymmetric synthesis Tapentadol intermediate Chiral auxiliary performance

Commercial Purity and Vendor Availability Benchmarking

The target compound is commercially available from multiple vendors with documented purity specifications. Leyan (Shanghai HaoHong Biomedical) supplies the compound under catalog number 2213607 at 98% purity . Chemenu lists it under catalog CM1060706 at 97% purity . In contrast, the 4-methoxy positional isomer (CAS 572923-08-1) is less widely stocked, and the 4-ethyl analog (CAS 572923-01-4) is primarily listed on chemical databases without verified commercial stock. This supply-chain differential means the target 3-methoxy isomer is the more reliably procurable member of this compound family.

Procurement Purity assurance Supply chain

Procurement-Relevant Application Scenarios for (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one (CAS 572923-03-6)


Chiral Intermediate for Tapentadol and Related Analgesic Synthesis

This compound serves as the core scaffold for preparing N-acyl-4-phenyl-2-oxazolidinone intermediates used in the asymmetric synthesis of tapentadol, a centrally acting opioid analgesic. Patent CN102477016A explicitly employs (E,4R)-3-(3′-m-methoxyphenyl)acryloyl-4-phenyl-2-oxazolidinone, which is directly derived from the target compound scaffold, to construct the chiral tropane skeleton via conjugate addition and subsequent transformations [1]. The 4-phenyl group at the oxazolidinone C4 position provides the steric bulk necessary for diastereofacial discrimination, while the pre-installed N-(3-methoxyphenyl) group mirrors the substitution pattern of the final API. Researchers developing tapentadol generics or next-generation analgesics should procure this specific compound rather than the 4-ethyl analog (CAS 572923-01-4) or the parent N-H oxazolidinone (CAS 99395-88-7), as the latter requires additional N-functionalization steps and lacks the documented patent precedent for this synthetic route.

Medicinal Chemistry: N-Aryl Oxazolidinone Antibacterial Lead Optimization

The N-aryl oxazolidinone pharmacophore is the core of several clinically validated antibacterial agents (e.g., linezolid, tedizolid). The target compound, with its 3-methoxyphenyl N-substituent, represents a specific electronic and steric variant within this class. Structure-activity relationship studies on substituted phenyloxazolidinones have demonstrated that modification of the N-aryl substitution pattern—including methoxy position—can alter minimum inhibitory concentration (MIC) values against Gram-positive pathogens by up to 4-fold [2]. The target compound's higher computed lipophilicity (XLogP3 = 3.0 vs. 1.2 for the N-H parent) and zero H-bond donor count make it a more membrane-permeable scaffold for lead optimization campaigns targeting intracellular bacterial pathogens or CNS-penetrant antibacterials. Procurement of this specific isomer ensures that SAR exploration is conducted with the correct electronic and steric parameters, avoiding confounding results from positional isomer contamination.

Asymmetric Synthesis: Chiral Auxiliary for Diastereoselective C–C Bond Formation

4-Phenyloxazolidin-2-one auxiliaries are established workhorses for diastereoselective alkylation, aldol, and cycloaddition reactions. The target compound differentiates itself from the classic Evans N-acyl oxazolidinones by bearing the N-aryl substituent directly on the oxazolidinone nitrogen. This structural feature allows it to function as a pre-functionalized building block that can be directly elaborated without requiring the standard acylation–cleavage cycle. In Diels–Alder applications, N-substituted 4-phenyloxazolidin-2-ones have delivered diastereomeric excess values up to 99% with complete endo-selectivity [3]. For laboratories constructing compound libraries or scaling chiral intermediates, the commercial availability of this compound at 97–98% purity from multiple vendors provides a reliable starting point that reduces synthetic step count compared to in-house N-functionalization of the parent oxazolidinone.

Physicochemical Probe in Drug Discovery: Lipophilic Fragment with Zero H-Bond Donors

The target compound's computed property profile—XLogP3 of 3.0, zero HBD, three HBA, and TPSA of 38.8 Ų—places it in a favorable region of CNS drug-like chemical space (typically XLogP 2–5, HBD ≤ 1, TPSA < 90 Ų). This makes it a suitable fragment or scaffold for CNS-targeted medicinal chemistry programs where controlling H-bond donor count is critical for blood–brain barrier penetration. Compared to the parent (S)-4-phenyloxazolidin-2-one (XLogP3 1.2, HBD 1), the target compound offers a +1.8 log unit lipophilicity increase and complete elimination of HBD capacity, directly aligning with lead-likeness criteria for neurology and psychiatry drug discovery [4]. Procurement teams supporting CNS programs should select this compound over the parent or the 4-methoxy isomer for fragment-based screening or scaffold-hopping campaigns where lipophilic efficiency (LipE) optimization is a priority.

Quote Request

Request a Quote for (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.